molecular formula C9H14BrNO3 B12888490 (2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride

(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride

Cat. No.: B12888490
M. Wt: 264.12 g/mol
InChI Key: BSFRUXOTZQWLLI-MLWJPKLSSA-N
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Description

(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The bromine substitution at the 4-position and the presence of a butyric anhydride moiety make this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride typically involves the following steps:

    Formation of Carboxylic Acid: The carboxylic acid group at the 2-position can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Anhydride Formation: The final step involves the formation of the butyric anhydride moiety. This can be achieved by reacting the carboxylic acid with butyric anhydride in the presence of a dehydrating agent like acetic anhydride or phosphorus pentoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: De-brominated products or hydrogenated derivatives.

    Substitution: Amino, thiol, or alkoxy derivatives.

Scientific Research Applications

(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets and pathways. The bromine atom and the butyric anhydride moiety may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrrolidine-2-carboxylic acid: Similar structure but lacks the butyric anhydride moiety.

    Pyrrolidine-2-carboxylic acid: Lacks both the bromine atom and the butyric anhydride moiety.

    Butyric anhydride: Lacks the pyrrolidine ring and the bromine atom.

Uniqueness

(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride is unique due to the combination of the bromine atom at the 4-position and the butyric anhydride moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14BrNO3

Molecular Weight

264.12 g/mol

IUPAC Name

butanoyl (2S)-4-bromopyrrolidine-2-carboxylate

InChI

InChI=1S/C9H14BrNO3/c1-2-3-8(12)14-9(13)7-4-6(10)5-11-7/h6-7,11H,2-5H2,1H3/t6?,7-/m0/s1

InChI Key

BSFRUXOTZQWLLI-MLWJPKLSSA-N

Isomeric SMILES

CCCC(=O)OC(=O)[C@@H]1CC(CN1)Br

Canonical SMILES

CCCC(=O)OC(=O)C1CC(CN1)Br

Origin of Product

United States

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